N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a nitrate salt.
Amidation: The nitrated pyrazole is reacted with 3-bromopropanoic acid to form the corresponding amide.
Etherification: Finally, the amide is reacted with 2-methoxyethanol in the presence of a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst or metal hydrides.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 3-(3-amino-1H-pyrazol-1-yl)propanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-(3-nitro-1H-pyrazol-1-yl)propanoic acid and 2-methoxyethylamine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes, receptors, or other proteins, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(3-nitro-1H-pyrazol-1-yl)propanamide: Lacks the methoxyethyl group.
N-(2-hydroxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide: Has a hydroxyethyl group instead of a methoxyethyl group.
N-(2-methoxyethyl)-3-(1H-pyrazol-1-yl)propanamide: Lacks the nitro group.
Uniqueness
N-(2-methoxyethyl)-3-(3-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both the nitro group and the methoxyethyl group, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H14N4O4 |
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Molecular Weight |
242.23 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-3-(3-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H14N4O4/c1-17-7-4-10-9(14)3-6-12-5-2-8(11-12)13(15)16/h2,5H,3-4,6-7H2,1H3,(H,10,14) |
InChI Key |
PQRXGJLEIVODKD-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)CCN1C=CC(=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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